molecular formula C16H13N3O2S B1228296 2-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

2-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

Cat. No. B1228296
M. Wt: 311.4 g/mol
InChI Key: HEZFVZZTHXEKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide is a member of benzamides.

Scientific Research Applications

  • Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, similar in structure to the queried compound, have been synthesized and evaluated for their nematocidal activities. Compounds like 4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide showed significant activity against Bursaphelenchus xylophilus, a plant-parasitic nematode, suggesting potential agricultural applications (Liu et al., 2022).

  • Fluorescence Characteristics : Derivatives of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide and their corresponding BF2 complexes have been synthesized and their photophysical properties studied. These compounds exhibit large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effect (AIEE), making them potentially useful in the field of fluorescent dyes and materials science (Zhang et al., 2017).

  • Antihyperglycemic Agents : In the search for antidiabetic agents, a series of benzamide derivatives including 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluorome thyl)-phenyl]methyl]benzamide (KRP-297) has been identified as a potential drug candidate for the treatment of diabetes mellitus. These compounds exhibit significant antihyperglycemic activity (Nomura et al., 1999).

  • Anticancer Activities : A variety of benzothiadiazinyl hydrazinecarboxamides and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones, structurally related to the queried compound, have been synthesized and tested for their anticancer activities against various cancer cell lines, showing moderate to good inhibitory activity. This indicates potential applications in cancer treatment (Kamal et al., 2011).

  • Antimicrobial Agents : New N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers have been synthesized and shown to have potent antimicrobial activity against various bacterial and fungal strains. Some molecules were more effective than reference drugs, indicating their potential as antimicrobial agents (Bikobo et al., 2017).

properties

Product Name

2-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

Molecular Formula

C16H13N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

2-methoxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

InChI

InChI=1S/C16H13N3O2S/c1-21-13-10-6-5-9-12(13)14(20)17-16-18-15(22-19-16)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19,20)

InChI Key

HEZFVZZTHXEKJK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NSC(=N2)C3=CC=CC=C3

solubility

8.8 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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